molecular formula C10H12FN B3168387 [(3-Fluorophenyl)methyl](prop-2-en-1-yl)amine CAS No. 928330-38-5

[(3-Fluorophenyl)methyl](prop-2-en-1-yl)amine

Cat. No.: B3168387
CAS No.: 928330-38-5
M. Wt: 165.21 g/mol
InChI Key: YCSVRIREXKOTFP-UHFFFAOYSA-N
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Description

(3-Fluorophenyl)methylamine is a secondary amine featuring a 3-fluorobenzyl group and an allyl (prop-2-en-1-yl) substituent. While direct pharmacological data for this compound is absent in the provided evidence, its structural analogs (e.g., indole- or thiophene-containing allylamines) are associated with bioactivity, such as cholinesterase inhibition or receptor modulation .

Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]prop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c1-2-6-12-8-9-4-3-5-10(11)7-9/h2-5,7,12H,1,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSVRIREXKOTFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluorophenyl)methylamine typically involves the reaction of 3-fluorobenzyl chloride with allylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of (3-Fluorophenyl)methylamine may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Fluorophenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alkane.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3-Fluorophenyl)methylamine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe to study the interactions of fluorinated compounds with biological systems.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Fluorophenyl)methylamine depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its molecular targets. The allyl group can also influence the compound’s reactivity and metabolic stability.

Comparison with Similar Compounds

Substituent Variations in Benzyl Allylamines

The following table summarizes key physicochemical properties of (3-Fluorophenyl)methylamine and its closest analogs:

Compound Name Molecular Formula Molecular Weight Substituent (Aromatic Ring) Purity (%) CAS Number Key References
(3-Fluorophenyl)methylamine C10H12FN 165.21* 3-Fluorophenyl N/A N/A
(2-Fluorophenyl)methylamine hydrochloride C10H13ClFN 199.67 2-Fluorophenyl N/A 1158194-34-3
(3-Chlorophenyl)methylamine C10H12ClN 181.66 3-Chlorophenyl 95.0 893591-54-3
(2,4-Dimethylphenyl)methylamine C12H17N 175.27* 2,4-Dimethylphenyl N/A N/A

Key Observations :

  • Halogen Effects : The 3-fluoro analog (165.21 g/mol) is lighter than the 3-chloro derivative (181.66 g/mol) due to fluorine’s lower atomic mass. Chlorine’s larger size and polarizability may enhance intermolecular interactions compared to fluorine .
  • Positional Isomerism : The 2-fluoro isomer (CAS: 1158194-34-3) is available as a hydrochloride salt, suggesting improved solubility in polar solvents compared to the free base .
  • Methyl Substitution : The 2,4-dimethylphenyl analog (C12H17N) introduces steric hindrance, which could reduce reactivity at the amine center .

Heterocyclic Allylamine Derivatives

Allylamines with heterocyclic substituents exhibit distinct electronic and pharmacological profiles:

Compound Name Molecular Formula Molecular Weight Heterocycle Key Properties References
(Furan-2-yl)methyl(prop-2-en-1-yl)amine C9H13NO 151.21 Furan Liquid, RT storage; potential for H-bonding
(prop-2-en-1-yl)[(thiophen-2-yl)methyl]amine C8H11NS 153.25 Thiophene Liquid; sulfur enhances π-conjugation
2-(5-Methoxy-1H-indol-3-yl)ethyl(prop-2-en-1-yl)amine C15H20N2O 244.34* Indole Detected in bioactive mixtures

*Calculated molecular weight.

Key Observations :

  • Electron-Rich Heterocycles: Thiophene and furan derivatives (C8H11NS and C9H13NO) may exhibit enhanced π-π stacking or charge-transfer interactions compared to purely aromatic benzyl analogs .
  • Indole Derivatives : The indole-containing analog (C15H20N2O) shares the allylamine moiety but incorporates a 5-methoxyindole group, a structure linked to serotonin receptor modulation in related compounds .

Functional Group Modifications

  • Dimethylamino Substituents: [2-(Dimethylamino)-1-phenylethyl][(3-fluorophenyl)methyl]amine (C17H21FN2) introduces a tertiary amine, significantly altering electronic properties and solubility .

Discussion

  • Synthetic Accessibility : Allylamines are typically synthesized via nucleophilic substitution between amines and allyl halides, as seen in (e.g., NaH/allyl bromide in THF) . The 3-fluoro analog’s synthesis likely follows similar protocols.
  • Physicochemical Trends: Fluorine and chlorine substituents improve metabolic stability, while heterocycles like thiophene enhance electronic diversity.

Biological Activity

(3-Fluorophenyl)methylamine is a compound of interest in medicinal chemistry due to its unique structural features, which include a fluorinated aromatic ring and an allylic amine. This article delves into its biological activity, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of (3-Fluorophenyl)methylamine is C10_{10}H12_{12}FN, and it features a prop-2-en-1-yl group attached to a 3-fluorophenyl moiety. The presence of fluorine enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

Structural Information

PropertyValue
Molecular FormulaC10_{10}H12_{12}FN
SMILESC=CCNCC1=CC(=CC=C1)F
InChIInChI=1S/C10H12FN/c1-2-6-12...
CAS Number907973-43-7

The biological activity of (3-Fluorophenyl)methylamine is primarily attributed to its interaction with specific molecular targets, including neurotransmitter receptors and enzymes. The fluorophenyl group enhances binding affinity to these targets, while the prop-2-en-1-yl group contributes to the compound's overall stability and reactivity.

Biological Activity

Research indicates that (3-Fluorophenyl)methylamine may exhibit several biological activities:

1. Neurotransmitter Modulation

Studies suggest that compounds with similar structures can act as agonists for trace amine-associated receptors (TAARs), which are involved in neurotransmission. In vitro assays demonstrated that certain derivatives could activate TAARs at concentrations as low as 1 μM .

2. Anticancer Potential

The compound's structure positions it as a potential candidate for anticancer drug development. Its ability to modulate enzyme activity may affect cancer cell proliferation pathways. For instance, related compounds have shown efficacy in inhibiting cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study 1: TAAR Activation

In a study evaluating the agonistic activity against TAARs, (3-Fluorophenyl)methylamine was compared with known agonists. The results indicated that modifications in the fluorinated aromatic system significantly affected receptor activation levels, highlighting the importance of structural optimization in drug design .

Case Study 2: Enzyme Inhibition

Another study investigated the compound's potential as an enzyme inhibitor. Using various assays, it was found that (3-Fluorophenyl)methylamine could inhibit specific phospholipases involved in lipid metabolism, suggesting its utility in treating conditions associated with dysregulated lipid profiles .

Research Findings

Recent findings emphasize the compound's role as a versatile building block in drug development:

Activity TypeAssay TypeResult
TAAR ActivationBRET AssayEC50_{50} values < 20% activation at 10 μM
Enzyme InhibitionPhospholipase AssaySignificant inhibition observed
Cancer Cell ProliferationCell Viability AssayIC50_{50} values indicating cytotoxicity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(3-Fluorophenyl)methyl](prop-2-en-1-yl)amine
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